molecular formula C10H20N2O B15123312 3-(2-Methylpropylamino)azepan-2-one

3-(2-Methylpropylamino)azepan-2-one

Katalognummer: B15123312
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: SCWIUHICGSPBKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylpropylamino)azepan-2-one is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 3-(2-Methylpropylamino)azepan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropylamine with azepan-2-one under controlled conditions. Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .

Analyse Chemischer Reaktionen

3-(2-Methylpropylamino)azepan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(2-Methylpropylamino)azepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Methylpropylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

3-(2-Methylpropylamino)azepan-2-one can be compared with other similar compounds such as:

    3-(Acylamino)azepan-2-ones: These compounds are known for their stability and resistance to metabolism.

    Benzoazepines: These compounds have a fused benzene ring and exhibit different pharmacological properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities .

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

3-(2-methylpropylamino)azepan-2-one

InChI

InChI=1S/C10H20N2O/c1-8(2)7-12-9-5-3-4-6-11-10(9)13/h8-9,12H,3-7H2,1-2H3,(H,11,13)

InChI-Schlüssel

SCWIUHICGSPBKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC1CCCCNC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.